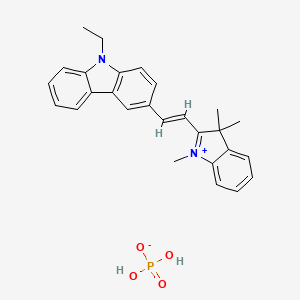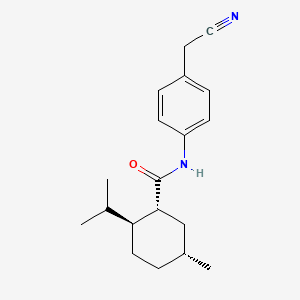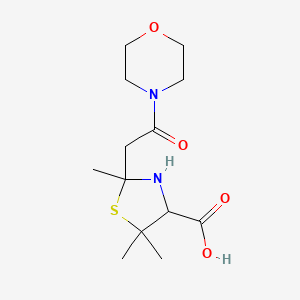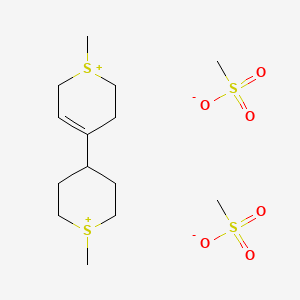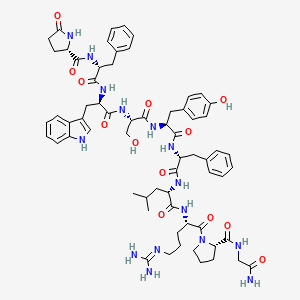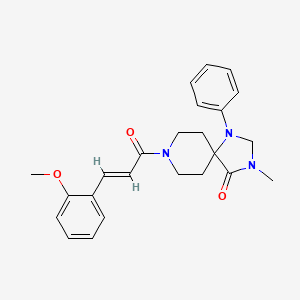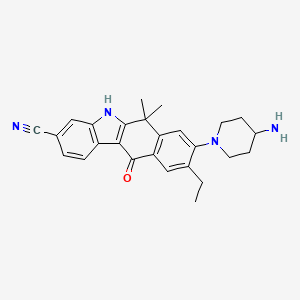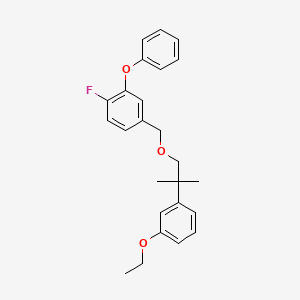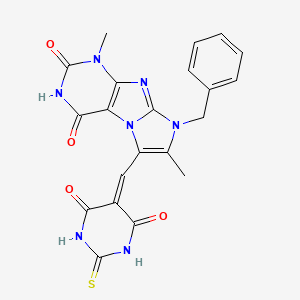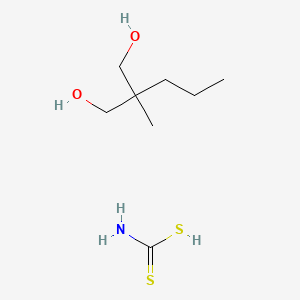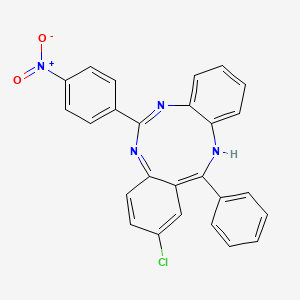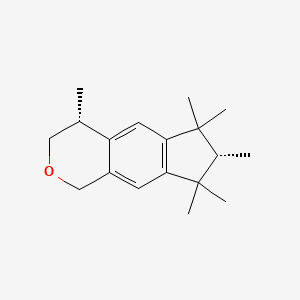
Hexamethylindanopyran, (4R,7S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylindanopyran, (4R,7S)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its sweet, floral, and woody scent, making it a popular ingredient in perfumes, colognes, and other scented products. The compound has the molecular formula C18H26O and a molecular weight of 258.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursors. The synthesis typically starts with the reaction of 4-tert-butylcyclohexanone with formaldehyde and a Lewis acid catalyst to form a key intermediate. This intermediate undergoes further cyclization and methylation steps to yield the final product .
Industrial Production Methods
Industrial production of Hexamethylindanopyran, (4R,7S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Hexamethylindanopyran, (4R,7S)-, has diverse applications in scientific research:
Chemistry: Used as a model compound to study synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Wirkmechanismus
The mechanism of action of Hexamethylindanopyran, (4R,7S)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological effects are mediated through interactions with molecular targets such as enzymes and cell membrane receptors .
Vergleich Mit ähnlichen Verbindungen
Hexamethylindanopyran, (4R,7S)-, is unique among synthetic musks due to its specific stereochemistry and scent profile. Similar compounds include:
Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with a slightly different scent profile.
Hexamethylindanopyran, (4S,7R)-: Known for its strong musk odor.
Hexamethylindanopyran, (4S,7S)-: Exhibits a distinct floral and woody scent.
Eigenschaften
CAS-Nummer |
172339-63-8 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
Isomerische SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
Kanonische SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


